Enhanced Lipophilicity Control: Quantified XLogP3 Difference Between 4-Pyridinyl and 3-Pyridinyl Regioisomers
The computed lipophilicity of 3,3-Dimethyl-4-(pyridin-4-yl)azetidin-2-one is quantitatively different from its 3-pyridinyl regioisomer. Specifically, the XLogP3 value for the 4-pyridinyl derivative is 0.6, whereas the 3-pyridinyl analog (DPA-714 precursor) has a reported LogP of 0.8 [REFS-1, REFS-2]. This 0.2 unit difference is significant in medicinal chemistry, as it can translate into a 2- to 3-fold difference in lipophilicity-driven membrane permeability and non-specific binding, potentially impacting CNS penetration and in vivo clearance.
| Evidence Dimension | Lipophilicity (Computed XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.6 |
| Comparator Or Baseline | 3,3-Dimethyl-4-(pyridin-3-yl)azetidin-2-one: LogP = 0.8 |
| Quantified Difference | Δ = -0.2 (lower lipophilicity for 4-pyridinyl isomer) |
| Conditions | Computed by PubChem XLogP3 (version 3.0) for target; ChemSpace reported LogP for comparator. |
Why This Matters
The lower lipophilicity of the 4-pyridinyl isomer may offer advantages in reducing non-specific binding and improving aqueous solubility, critical parameters for lead optimization in drug discovery programs.
- [1] PubChem Compound Summary for CID 54020303, 3,3-Dimethyl-4-(pyridin-4-yl)azetidin-2-one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/54020303 (accessed 2026-04-17). View Source
- [2] ChemSpace. 3,3-dimethyl-4-(pyridin-3-yl)azetidin-2-one (CAS 1803609-54-2) Properties. https://chem-space.com/CSSB00000733977-352F8E (accessed 2026-04-17). View Source
